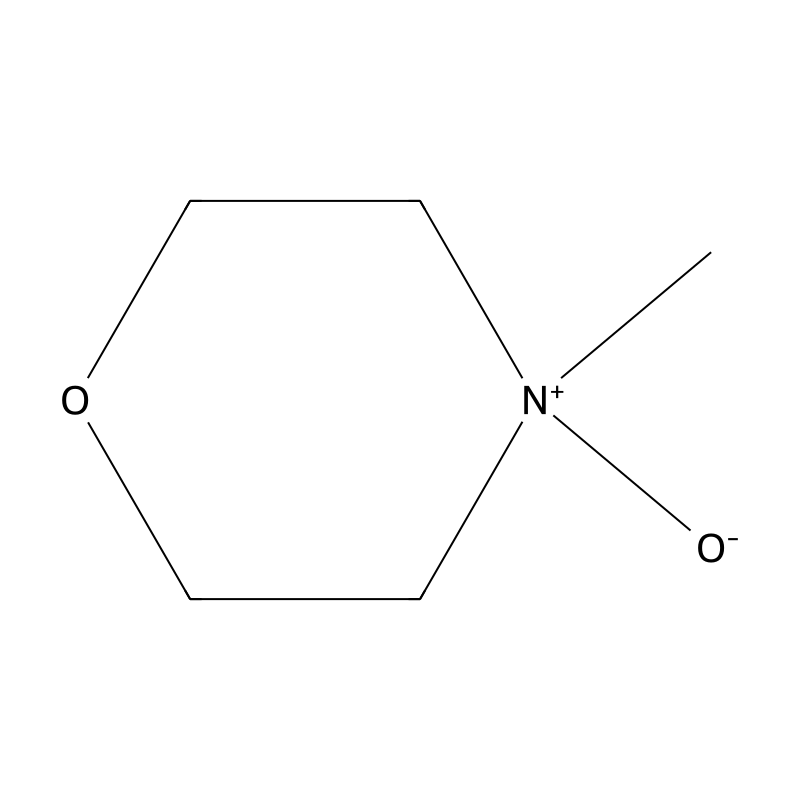

4-Methylmorpholine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Co-oxidant in Dihydroxylation and Aminohydroxylation Reactions

4-Methylmorpholine N-oxide (NMO) is widely employed as a co-oxidant in organic synthesis, particularly in the Sharpless asymmetric dihydroxylation (SAD) reaction. This reaction allows for the stereoselective introduction of vicinal diols (1,2-diols) to alkenes. NMO regenerates the osmium tetroxide (OsO4) catalyst, which is essential for the reaction cycle [, ].

NMO can also be used in conjunction with OsO4 for the aminohydroxylation of alkenes. This reaction introduces an amine group and a hydroxyl group onto the alkene, forming valuable building blocks for organic synthesis [].

Oxidation of Sulfides and Selective Halide Oxidation

NMO exhibits oxidizing properties, making it useful for various oxidation reactions. In the presence of specific catalysts, NMO can selectively oxidize sulfides to sulfoxides or sulfones. This reaction finds applications in the synthesis of pharmaceuticals and other biologically active compounds [].

Furthermore, NMO can be used for the selective oxidation of activated primary halides to aldehydes and secondary halides to ketones. This reaction offers a mild and efficient method for introducing carbonyl functionalities into organic molecules [].

Other Applications in Scientific Research

Beyond the aforementioned applications, NMO finds use in various other scientific research fields. Some examples include:

- Pauson-Khand reaction: NMO can promote the stereoselective intermolecular Pauson-Khand reaction, a valuable method for constructing cyclopentenone rings, which are common motifs in natural products and pharmaceuticals [].

- Cyanosilylation of aldehydes and ketones: Recent studies have explored the use of NMO as a catalyst in the silylcyanation of aldehydes and ketones, providing a new approach for the synthesis of cyanohydrins, important precursors for various chemicals [].

- Lyocell production: NMO can be utilized in an eco-friendly process for the preparation of Lyocell, a regenerated cellulose fiber known for its sustainability and desirable properties [].

4-Methylmorpholine N-oxide is an organic compound classified as a heterocyclic amine oxide and a derivative of morpholine. Its chemical formula is , and it is commonly referred to by its IUPAC name, 4-methylmorpholine 4-oxide. This compound is notable for its role in organic chemistry, particularly as a co-oxidant and sacrificial catalyst in various oxidation reactions, such as those involving osmium tetroxide and in the Sharpless asymmetric dihydroxylation process .

- Oxidation Reactions: It acts as a co-oxidant in reactions involving transition metals, regenerating primary oxidants after they have been reduced by substrates. For instance, it can facilitate the conversion of primary alcohols to aldehydes and further to carboxylic acids when used with tetrapropylammonium perruthenate .

- Dihydroxylation: In the Upjohn dihydroxylation reaction, it serves as a stoichiometric oxidant, allowing for the formation of vicinal syn-diol products from alkenes .

- Cyanosilylation: This compound has been employed as a non-metallic catalyst for the cyanosilylation of ketones, promoting the formation of silyl cyanohydrins from ketones and trimethylsilyl cyanide .

The synthesis of 4-Methylmorpholine N-oxide typically involves the oxidation of N-methylmorpholine using hydrogen peroxide. The reaction can be carried out by mixing an azeotropic solution of methylmorpholine with water and hydrogen peroxide, followed by concentration to yield the desired product .

General Synthesis Steps:- Combine N-methylmorpholine with an aqueous solution of hydrogen peroxide.

- Maintain appropriate reaction conditions (temperature, stirring).

- Concentrate the reaction mixture to isolate 4-methylmorpholine N-oxide.

4-Methylmorpholine N-oxide has diverse applications across various fields:

- Cellulose Solvent: It is extensively used in the lyocell process for producing regenerated cellulose fibers, offering an eco-friendly alternative to traditional methods .

- Organic Synthesis: This compound serves as a co-oxidant in synthetic organic chemistry, facilitating various oxidation reactions and enhancing yields in complex syntheses .

- Biomass Pretreatment: Recent studies indicate its potential use in pretreating cellulosic biomass, improving enzymatic hydrolysis for biofuel production .

Several compounds share structural or functional similarities with 4-Methylmorpholine N-oxide. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| N-Methylmorpholine | A precursor to 4-Methylmorpholine N-oxide; used as a solvent. | Lacks oxidizing properties; mainly serves as a base. |

| N,N-Dimethylformamide | A polar aprotic solvent widely used in organic synthesis. | Strong solvent properties but does not participate in oxidation. |

| N-Hydroxyphthalimide | An oxidizing agent used in various organic transformations. | More reactive than 4-Methylmorpholine N-oxide but less versatile as a solvent. |

| Tetrapropylammonium Perruthenate | A catalyst used alongside 4-Methylmorpholine N-oxide for oxidations. | Primarily acts as an oxidant rather than a solvent. |

Uniqueness

The uniqueness of 4-Methylmorpholine N-oxide lies in its dual functionality as both a solvent and an oxidizing agent, making it particularly valuable in cellulose processing and organic synthesis. Its ability to dissolve complex biopolymers while also participating actively in

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 78 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 71 of 78 companies with hazard statement code(s):;

H228 (11.27%): Flammable solid [Danger Flammable solids];

H272 (11.27%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (88.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Oxidizer;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Organic fiber manufacturing

Utilities

Morpholine, 4-methyl-, 4-oxide: ACTIVE